molecular formula C25H26N2O3S B11687734 2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11687734
M. Wt: 434.6 g/mol
InChI Key: VYIAOVYIYDXYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of methoxyphenoxy and methylphenoxy groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethyl bromide with 2-(4-methylphenoxy)ethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-mercaptobenzimidazole under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Unlike simpler compounds, its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C25H26N2O3S/c1-19-11-13-20(14-12-19)29-16-15-27-22-8-4-3-7-21(22)26-25(27)31-18-17-30-24-10-6-5-9-23(24)28-2/h3-14H,15-18H2,1-2H3

InChI Key

VYIAOVYIYDXYOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.